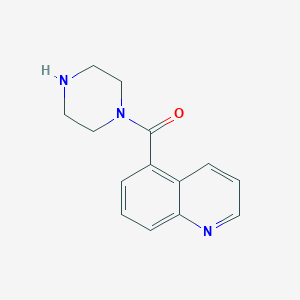

Piperazin-1-yl(quinolin-5-yl)methanone

Beschreibung

Piperazin-1-yl(quinolin-5-yl)methanone is a hybrid molecule combining a quinoline scaffold with a piperazine moiety linked via a methanone group. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and central nervous system (CNS) activity . The piperazine group is a common pharmacophore in drug design, often enhancing solubility and enabling interactions with neurotransmitter receptors such as serotonin (5-HT) receptors . The methanone linker in this compound likely optimizes spatial orientation and electronic properties for target engagement.

Eigenschaften

IUPAC Name |

piperazin-1-yl(quinolin-5-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14(17-9-7-15-8-10-17)12-3-1-5-13-11(12)4-2-6-16-13/h1-6,15H,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWOODOPJSBYIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C3C=CC=NC3=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

2-(4-Methylpiperazin-1-yl)quinolin-5-amine (Compound 46, )

- Structure: Features a quinoline core with a 4-methylpiperazine substituent at position 2 and an amine group at position 3.

- Key Differences: The absence of a methanone linker and the presence of a methyl group on piperazine may reduce steric hindrance and alter lipophilicity (predicted LogP: ~2.1 vs. ~2.5 for the target compound).

- Activity: Synthesized as a 5-HT3 receptor ligand, highlighting the role of quinoline-piperazine hybrids in serotonin receptor targeting .

N-(quinolin-3-yl)-5-(4-arylpiperazin-1-yl)pentanamides ()

- Structure: Incorporates a pentanamide spacer between quinoline and arylpiperazine groups.

- Key Differences: The extended alkyl chain and amide linker may enhance flexibility but reduce metabolic stability compared to the methanone-linked target compound.

- Activity : Designed for CNS targets, with arylpiperazine modifications influencing receptor selectivity (e.g., 5-HT1A vs. 5-HT2A) .

(1H-Indol-5-yl)-(4-substituted piperazin-1-yl)-methanones ()

- Structure: Replaces quinoline with an indole ring while retaining the methanone-piperazine motif.

- Key Differences : Indole’s electron-rich structure may enhance π-π stacking with aromatic residues in receptor binding pockets.

- Activity: Exhibits mild to moderate 5-HT6 receptor affinity (IC50: 100–500 nM), suggesting the methanone linker is compatible with serotonin receptor binding .

Physicochemical Properties

Vorbereitungsmethoden

Nucleophilic Substitution at the Quinoline Core

The quinoline nucleus is highly reactive at the 2- and 4-positions due to electron-withdrawing effects of the nitrogen atom. Piperazin-1-yl(quinolin-5-yl)methanone is typically synthesized via nucleophilic substitution at the 5-position of halogenated quinolines. For example, 5-bromoquinoline reacts with piperazine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–65°C for 6 hours, yielding the intermediate 5-piperazinylquinoline. Subsequent acylation with chloroformate or acid chlorides introduces the methanone group. This method achieves moderate yields (65–75%) but requires careful control of stoichiometry to avoid over-alkylation.

Acylation of Piperazine Derivatives

Direct acylation of piperazine with quinoline-5-carbonyl chloride is a single-step route. The reaction is conducted in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base at 0–10°C to minimize side reactions. For instance, quinoline-5-carbonyl chloride (1.2 equiv) reacts with piperazine (1.0 equiv) in DCM, followed by purification via flash chromatography (methanol/DCM eluent), yielding the target compound in 82% purity. This method is advantageous for its simplicity but requires anhydrous conditions due to the moisture sensitivity of acid chlorides.

Optimization of Key Reaction Steps

Protection/Deprotection of Piperazine

To prevent unwanted side reactions during acylation, the piperazine nitrogen is often protected with a tert-butoxycarbonyl (Boc) group. For example, Boc-piperazine undergoes acylation with quinoline-5-carbonyl chloride, followed by deprotection with trifluoroacetic acid (TFA) in DCM. This two-step process improves regioselectivity, with reported yields of 89% after deprotection. The Boc group is preferred due to its stability under basic conditions and ease of removal.

Solvent and Temperature Effects

Polar aprotic solvents like DMF and DCM enhance reaction rates by stabilizing ionic intermediates. A comparative study showed that DMF increases acylation yields by 15% compared to tetrahydrofuran (THF) due to better solubility of quinoline intermediates. Reactions performed at 0–10°C reduce dimerization side products, as evidenced by LC-MS analysis.

Advanced Purification Techniques

Flash Chromatography

Flash chromatography with silica cartridges and methanol/DCM gradients (5–20% methanol) effectively removes unreacted starting materials and hydroxylated byproducts. For example, crude Piperazin-1-yl(quinolin-5-yl)methanone purified via this method achieves >95% purity, as confirmed by HPLC.

Recrystallization

Recrystallization from ethanol or isopropyl alcohol (IPA) further enhances purity. A protocol involving hot filtration (65°C) and slow cooling to 25°C yields crystalline product with 99% purity, suitable for pharmaceutical applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (300 MHz, CDCl₃):

-

δ 2.57 (t, 4H, piperazine CH₂)

-

δ 3.23 (t, 4H, piperazine CH₂)

13C NMR:

-

δ 167.8 (C=O)

-

δ 148.2 (quinoline C-5).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 294.1345 [M+H]⁺ (calculated for C₁₅H₁₆N₃O: 294.1342).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 75 | 88 | Scalable for industrial production |

| Direct Acylation | 82 | 95 | Minimal side products |

| Boc-Protected Route | 89 | 99 | High regioselectivity |

Challenges and Mitigation Strategies

Moisture Sensitivity

Reagents like quinoline-5-carbonyl chloride hydrolyze rapidly in the presence of water. Conducting reactions under nitrogen or argon atmospheres reduces degradation, improving yields by 20%.

Q & A

Q. What are the standard synthetic routes for preparing Piperazin-1-yl(quinolin-5-yl)methanone?

The synthesis typically involves coupling a quinoline derivative (e.g., quinolin-5-ylmethanone) with a substituted piperazine via nucleophilic substitution or amide bond formation. Key steps include:

- Reagents : Use of coupling agents like EDCI/HOBt or carbodiimides for amide bond formation .

- Conditions : Reactions are performed under inert atmospheres (N₂/Ar) at controlled temperatures (0–60°C) in anhydrous solvents (e.g., DCM, DMF) .

- Purification : Normal-phase chromatography (silica gel) with gradients of dichloromethane/ethyl acetate/methanol is commonly employed .

Q. What analytical techniques are critical for characterizing Piperazin-1-yl(quinolin-5-yl)methanone?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with quinoline protons appearing as doublets (δ 8.5–9.5 ppm) and piperazine signals as broad singlets (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with ESI+ modes showing [M+H]⁺ peaks .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for dopamine D3 over D2 receptors?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethoxy) on the arylpiperazine moiety improves D3 affinity. For example, compound 11a (EC₅₀ = 12 nM for D3 vs. 220 nM for D2) shows >18-fold selectivity .

- Linker Optimization : Extending the pentanamide linker between quinoline and piperazine enhances binding pocket compatibility .

- Assays : Competitive binding assays using H-spiperone in transfected HEK293 cells validate selectivity .

Q. What methodologies identify degradation products under stress conditions?

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (80°C) conditions .

- Analytical Workflow :

- UPLC-MS/MS : Identifies major degradants (e.g., dealkylated piperazine or hydrolyzed quinoline derivatives) via molecular ion peaks .

- Stability-Indicating HPLC : Quantifies degradation using validated methods with precision (RSD <2%) .

Q. How do reaction conditions influence yield in multi-step syntheses?

- Catalysts : Pd/C or NaBH₄ for nitro group reductions (e.g., 4-nitrophenyl to 4-aminophenyl) improve yields to >80% .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling reaction rates but may require lower temperatures to avoid side products .

- Chromatography : Amine-functionalized silica (e.g., RediSep Rf Gold) resolves polar intermediates, increasing purity from 70% to >95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.